molecular formula C22H24N2O4S B2598837 4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361481-74-5

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2598837
CAS No.: 361481-74-5
M. Wt: 412.5
InChI Key: PVPAMIWDPWNPOC-UHFFFAOYSA-N
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Description

4-Butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)benzamide analogs. This compound is designed for research applications and incorporates a thiazole ring, a heterocycle known for its significant role in medicinal chemistry due to its ability to improve solubility, influence metabolic stability, and facilitate key interactions with biological targets through its rigid and planar structure . This class of compounds has demonstrated significant research value as inhibitors of key biological pathways. Structurally similar substituted 1,3-thiazole compounds have been identified as potent inhibitors of p38 MAP kinase and TNF-α production, which are central mediators in cytokine-mediated inflammatory diseases . Furthermore, recent research has identified N-(thiazol-2-yl)benzamide analogs as the first class of selective, state-dependent antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor. These compounds act as negative allosteric modulators, providing valuable pharmacological tools for probing the poorly understood physiological functions of this receptor . The specific substitution pattern of the 4-butoxy group on the benzamide moiety and the 2,4-dimethoxyphenyl group on the thiazole ring is likely to fine-tune the compound's physicochemical properties, selectivity, and binding affinity for specific targets. As such, this molecule is a promising candidate for in vitro biochemical assay development, mechanism-of-action studies, and as a building block in structural-activity relationship (SAR) campaigns within research areas such as immunology, oncology, and neuropharmacology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-4-5-12-28-16-8-6-15(7-9-16)21(25)24-22-23-19(14-29-22)18-11-10-17(26-2)13-20(18)27-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPAMIWDPWNPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative is reacted with butoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

4-(2,4-Dimethoxyphenyl) vs. 4-(2,5-Dimethoxyphenyl) Substitution
  • N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ():
    • The 2,5-dimethoxyphenyl substitution alters electronic distribution compared to the 2,4-dimethoxy analog. The para-methoxy group in the 2,4-isomer may enhance resonance stabilization, while the 2,5-substitution could reduce steric hindrance.
    • The fluorophenylmethoxy group in this analog increases electronegativity and lipophilicity compared to the butoxy chain in the target compound.
4-(4-Methylphenyl) vs. 4-(2,4-Dimethoxyphenyl) Substitution
  • The additional 5-phenyl substituent on the thiazole ring may hinder binding to flat receptor pockets compared to the unsubstituted thiazole in the target compound.

Substituent Variations on the Benzamide Moiety

Butoxy vs. Fluorophenylmethoxy
Butoxy vs. Sulfonyl-Linked Bicyclic Amine
  • N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamide ():
    • The sulfonyl-bicyclic amine substituent introduces rigidity and hydrogen-bond acceptor sites, which may enhance receptor affinity but reduce solubility compared to the flexible butoxy group.

Key Pharmacological and Structural Differences

Compound Name Thiazole Substitution Benzamide Substitution Molecular Weight (g/mol) Key Properties
4-Butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide 2,4-Dimethoxyphenyl 4-Butoxy ~443 (estimated) High lipophilicity; potential for CNS penetration
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2,5-Dimethoxyphenyl 2-(Fluorophenylmethoxy) ~477 (CAS: 757199-77-2) Enhanced electronegativity; improved metabolic stability
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methylphenyl 4-Methoxy ~406 (RN: 317853-89-7) Steric hindrance; reduced H-bond capacity
4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) N/A 2,4-Difluorophenyl ~317 () mGlu5 receptor modulation; fluorines enhance binding affinity

Implications of Substituent Variations

  • Methoxy vs. Fluoro Groups : Methoxy substituents enhance electron density and hydrogen-bond donation, whereas fluoro groups increase electronegativity and metabolic resistance.
  • Butoxy Chain : The butoxy group’s flexibility and lipophilicity may improve blood-brain barrier penetration but could reduce aqueous solubility.
  • Thiazole Core Modifications : Substituents on the thiazole ring influence steric effects and electronic interactions, critical for target selectivity .

Biological Activity

4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S. The synthesis typically involves the following steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
  • Introduction of the Dimethoxyphenyl Group : This is done via Friedel-Crafts alkylation.
  • Benzamide Formation : The final step involves coupling the thiazole derivative with 4-butoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives can inhibit bacterial growth, suggesting potential as antimicrobial agents.
  • Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through interaction with specific molecular targets .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The thiazole ring and benzamide core are crucial for binding to these targets, potentially leading to:

  • Inhibition of Enzyme Activity : This may disrupt metabolic pathways in pathogens or cancer cells.
  • Alteration of Signal Transduction Pathways : By modulating receptor activity, the compound could influence cellular responses .

Study on Anticancer Activity

A study published in Cancer Research evaluated the anticancer effects of various thiazole derivatives, including this compound. The findings indicated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Activity Assessment

In a separate investigation focusing on antimicrobial properties, researchers tested this compound against several bacterial strains. Results showed a notable inhibition zone against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerReduced tumor growth; induced apoptosis

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